Manganese picolinate

Description

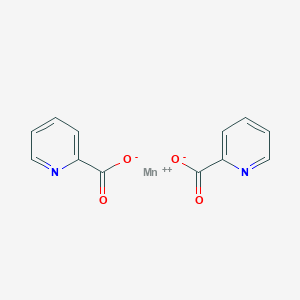

Structure

3D Structure of Parent

Properties

IUPAC Name |

manganese(2+);pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCYGKVYIWFMCH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8MnN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431278 | |

| Record name | AGN-PC-0MU0HZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14049-88-8 | |

| Record name | Manganous picolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0MU0HZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANGANOUS PICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537B958R47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Manganese Picolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese picolinate (B1231196), a coordination complex of manganese(II) and picolinic acid, is a subject of significant interest in biochemical and pharmaceutical research due to its enhanced bioavailability compared to inorganic manganese salts. This document provides a comprehensive technical overview of the chemical structure, synthesis, and physicochemical properties of manganese picolinate. Detailed experimental protocols for its synthesis and characterization by various spectroscopic and crystallographic techniques are presented. All quantitative data, including crystallographic parameters and spectroscopic assignments, are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide elucidates the critical role of manganese as an enzymatic cofactor in key biological signaling pathways, visualized through detailed diagrams to facilitate understanding of its metabolic and physiological significance.

Chemical Structure and Physicochemical Properties

This compound is a chelate where the manganese(II) ion is coordinated by two picolinate ligands. The picolinate anion, derived from picolinic acid (pyridine-2-carboxylic acid), acts as a bidentate ligand, coordinating to the manganese ion through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. This chelation results in the formation of stable five-membered rings, which contributes to the overall stability of the complex. The most well-characterized form is the dihydrate, [Mn(C₆H₄NO₂)₂(H₂O)₂].

The coordination geometry around the central manganese(II) ion in the dihydrate complex is a distorted octahedron. The two picolinate ligands are coordinated in a bidentate fashion, and two water molecules occupy the remaining coordination sites.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | manganese(2+);pyridine-2-carboxylate | |

| CAS Number | 14049-88-8 | |

| Molecular Formula | C₁₂H₈MnN₂O₄ | |

| Molecular Weight | 299.14 g/mol | |

| Appearance | White to pinkish crystalline or granular powder | [1] |

Experimental Data

Crystallographic Data

The crystal structure of diaquabis(picolinato)manganese(II), [Mn(pic)₂(H₂O)₂], has been determined by single-crystal X-ray diffraction. The complex crystallizes in the monoclinic system.

Table 2: Crystal Data and Structure Refinement for [Mn(pic)₂(H₂O)₂]

| Parameter | Value |

| Empirical formula | C₁₂H₁₂MnN₂O₆ |

| Formula weight | 335.18 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.256(2) |

| b (Å) | 5.319(1) |

| c (Å) | 14.733(3) |

| β (°) | 100.58(2) |

| Volume (ų) | 635.8(2) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.751 |

Table 3: Selected Bond Lengths and Angles for [Mn(pic)₂(H₂O)₂]

| Bond | Length (Å) | Bond | Angle (°) |

| Mn-O(1) | 2.148(2) | O(1)-Mn-N(1) | 72.8(1) |

| Mn-N(1) | 2.276(2) | O(1)-Mn-O(2) | 90.1(1) |

| Mn-O(2) | 2.203(2) | N(1)-Mn-O(2) | 91.2(1) |

Spectroscopic Data

Spectroscopic techniques are crucial for confirming the coordination of the picolinate ligand to the manganese ion and for understanding the electronic structure of the complex.

Table 4: Key Spectroscopic Data for Manganese(II) Picolinate Complexes

| Spectroscopic Technique | Key Findings and Assignments |

| FT-IR Spectroscopy | The coordination of the picolinate ligand is confirmed by shifts in the vibrational frequencies of the carboxylate and pyridine ring groups. The asymmetric and symmetric stretching vibrations of the carboxylate group (νₐₛ(COO⁻) and νₛ(COO⁻)) are particularly informative. |

| Raman Spectroscopy | Complements FT-IR data, providing further information on the vibrational modes of the complex. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex. The spectra typically show bands corresponding to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. |

| Electron Paramagnetic Resonance (EPR) | The X-band EPR spectrum of a Mn(II) complex at room temperature typically shows six hyperfine lines centered around g ≈ 2.0, which is characteristic of an octahedral site symmetry for the Mn(II) ion.[2] |

Experimental Protocols

Synthesis of Diaquabis(picolinato)manganese(II) [Mn(pic)₂(H₂O)₂]

This protocol is based on the general method for the synthesis of transition metal picolinate complexes.

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Picolinic acid (C₆H₅NO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve picolinic acid in a minimal amount of deionized water and neutralize with a stoichiometric amount of aqueous sodium hydroxide solution to form sodium picolinate.

-

Prepare an aqueous solution of manganese(II) chloride tetrahydrate.

-

Slowly add the manganese(II) chloride solution to the sodium picolinate solution with constant stirring.

-

A precipitate of this compound will form. The reaction mixture may be gently heated to ensure complete reaction.

-

Allow the mixture to cool to room temperature, and then collect the precipitate by vacuum filtration.

-

Wash the precipitate with deionized water and then with a small amount of ethanol.

-

Dry the product in a desiccator over a suitable drying agent.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a dilute aqueous solution of the complex.

Characterization Methods

-

Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a goniometer. Diffraction data are collected at a controlled temperature using a diffractometer with a specific radiation source (e.g., Mo Kα). The structure is solved and refined using appropriate software packages.

-

FT-IR and Raman Spectroscopy: Spectra are recorded on solid samples using an FT-IR spectrometer and a Raman spectrometer, respectively.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded by dissolving the complex in a suitable solvent (e.g., water or DMSO) and measuring the absorbance over a range of wavelengths.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectrum is recorded on a powdered sample at room temperature using an X-band EPR spectrometer.

Biological Role and Signaling Pathways

Manganese is an essential trace mineral that functions as a cofactor for a variety of enzymes, playing a crucial role in development, metabolism, and antioxidant defense. This compound serves as a bioavailable source of manganese for these processes.

Key Enzymatic Roles of Manganese:

-

Manganese Superoxide (B77818) Dismutase (MnSOD): Located in the mitochondria, MnSOD is a primary antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage.

-

Glycosyltransferases: These enzymes are essential for the synthesis of proteoglycans required for the formation of healthy cartilage and bone.

-

Pyruvate Carboxylase: A manganese-containing enzyme that is critical in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.

-

Arginase: This manganese-containing enzyme is required by the liver for the urea (B33335) cycle, which detoxifies ammonia (B1221849) generated during amino acid metabolism.

-

Glutamine Synthetase: A manganese-activated enzyme in the brain that converts glutamate (B1630785) (an excitotoxic neurotransmitter) to glutamine.

The picolinate ligand is thought to facilitate the absorption of manganese in the gastrointestinal tract, potentially via the divalent metal transporter 1 (DMT1).

Conclusion

This compound is a structurally well-defined coordination complex with significant biological relevance. Its chelated structure enhances the bioavailability of manganese, an essential cofactor for numerous vital enzymes. The detailed crystallographic and spectroscopic data, along with established synthesis protocols, provide a solid foundation for researchers in drug development and life sciences to further investigate its therapeutic potential and role in cellular metabolism and signaling. The understanding of its chemical properties is intrinsically linked to its function in biological systems, making it a valuable compound for both fundamental and applied scientific research.

References

An In-depth Technical Guide to the Synthesis and Characterization of Manganese Picolinate for Research Applications

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of manganese picolinate (B1231196), a compound of significant interest to researchers in chemistry, biology, and pharmacology. Detailed experimental protocols for various synthetic routes are presented, alongside a thorough analysis of its physicochemical properties. Key characterization data from spectroscopic and thermal analysis techniques are summarized in tabular format for clarity and ease of comparison. Furthermore, this document elucidates the role of manganese in cellular signaling pathways, which is critical for understanding the biological applications of manganese picolinate. Visual diagrams are provided to illustrate a key synthetic workflow and a representative signaling pathway, adhering to specified formatting guidelines for enhanced comprehension by researchers, scientists, and drug development professionals.

Introduction

This compound is a coordination complex formed between the manganese(II) ion and picolinic acid. Picolinic acid, a bidentate chelating agent, enhances the bioavailability of manganese, making the complex an ideal tool for studying the biological roles of this essential trace element.[1] Manganese is a critical cofactor for a variety of enzymes, most notably manganese superoxide (B77818) dismutase (MnSOD), which plays a crucial role in mitochondrial antioxidant defense.[2] Consequently, this compound is frequently utilized in research to investigate mitochondrial function, oxidative stress pathways, and metabolic processes.[1] This guide details its synthesis and comprehensive characterization for research purposes.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a manganese(II) salt with picolinic acid. The choice of solvent and reaction conditions can influence the final product's purity and crystalline form.

Experimental Protocols

Protocol 2.1.1: Aqueous-Ethanol Medium Synthesis

This method involves the direct reaction of manganese(II) chloride with picolinic acid in a mixed solvent system.

-

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Picolinic acid (C₆H₅NO₂)

-

Ethanol

-

Deionized water

-

-

Procedure:

-

Dissolve picolinic acid in a minimal amount of a 1:1 (v/v) aqueous-ethanol mixture with gentle heating.

-

In a separate vessel, prepare a concentrated aqueous solution of manganese(II) chloride tetrahydrate.

-

Slowly add the manganese(II) chloride solution to the picolinic acid solution with continuous stirring. A precipitate of this compound will form.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with small portions of cold deionized water, followed by ethanol.

-

Dry the resulting solid in a desiccator over a suitable drying agent.

-

Protocol 2.1.2: Hydrothermal Synthesis of [Mn(2-picolinate)₂·2H₂O]·H₂O

Hydrothermal synthesis can yield crystalline products suitable for single-crystal X-ray diffraction.[1]

-

Materials:

-

Manganese(II) salt (e.g., MnSO₄)

-

Picolinic acid

-

Ionic liquid (e.g., tetraethylammonium (B1195904) hydroxide) as a template/structure-directing agent (optional)

-

Deionized water

-

-

Procedure:

-

Combine the manganese(II) salt and picolinic acid in a molar ratio of 1:2 in a Teflon-lined stainless steel autoclave.

-

Add deionized water to dissolve the reactants. The addition of an ionic liquid is optional but can influence crystal growth.

-

Seal the autoclave and heat it to 120°C for 48 hours.[1]

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the crystalline product by filtration, wash with deionized water, and air dry.

-

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈MnN₂O₄ | [3] |

| Molecular Weight | 299.14 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 136-138 °C (for picolinic acid) | [4] |

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the coordination environment of the manganese ion and confirming the presence of the picolinate ligand.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the coordination of the picolinate ligand to the manganese ion.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water molecules |

| ~3090, 3050 | C-H stretching of the pyridine (B92270) ring |

| ~1670 | Asymmetric C=O stretching of the carboxylate group |

| ~1605 | C=N and C=C stretching of the pyridine ring |

| ~1325 | Symmetric C=O stretching of the carboxylate group |

| ~765, 705 | C-H out-of-plane bending of the pyridine ring |

Data compiled from representative spectra of metal picolinate complexes.

3.2.2. UV-Vis Spectroscopy

The electronic spectrum of manganese(II) picolinate complexes typically shows weak d-d transitions due to the spin-forbidden nature of these transitions in a high-spin d⁵ system.

| Wavelength (nm) | Assignment |

| ~450 | ⁶A₁g → ⁴T₂g(G) |

| ~550 | ⁶A₁g → ⁴T₁g(G) |

Assignments are for an octahedral Mn(II) complex.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition of the complex. The decomposition of this compound in an inert atmosphere typically proceeds in multiple steps, involving dehydration followed by the decomposition of the organic ligand, ultimately yielding a manganese oxide residue.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 100 - 200 | Varies | Dehydration (loss of water molecules) |

| 200 - 500 | Varies | Decomposition of the picolinate ligand |

| > 500 | - | Formation of manganese oxide residue |

The exact temperatures and mass losses can vary depending on the heating rate and atmosphere.

Visualizing Synthesis and Biological Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound in an aqueous-ethanol medium.

Caption: General workflow for the synthesis of this compound.

Manganese-Implicated Cellular Signaling Pathway

Manganese, delivered by this compound, can influence various cellular signaling pathways, particularly those related to oxidative stress. The diagram below depicts a simplified representation of how manganese can modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival, in response to oxidative stress.

Caption: Manganese modulation of the NF-κB signaling pathway.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound for research applications. The experimental protocols are robust and can be adapted to various laboratory settings. The summarized characterization data serves as a valuable reference for quality control and structural confirmation. The visualization of the synthesis workflow and a key signaling pathway offers a clear and concise understanding of the practical and biological aspects of working with this compound. This comprehensive resource is intended to facilitate further research into the diverse roles of manganese in biological systems.

References

Manganese Picolinate: A Technical Guide to Coordination Chemistry and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese picolinate (B1231196), a coordination complex of manganese and picolinic acid, is of significant interest in biological and pharmaceutical research due to the enhanced bioavailability of the essential mineral manganese. This document provides an in-depth technical overview of the coordination chemistry, bonding characteristics, and structural features of manganese picolinate. It details common synthetic routes and outlines key experimental protocols for its characterization using spectroscopic and thermal analysis techniques. Quantitative data from crystallographic, spectroscopic, and thermal studies are systematically summarized in tabular form. Furthermore, logical and experimental workflows are visualized using DOT language diagrams to provide a clear understanding of the complex's structure, synthesis, and biological relevance, particularly concerning its role in antioxidant pathways.

Introduction to this compound

Manganese (Mn) is an essential trace element crucial for the function of numerous enzymes, including manganese superoxide (B77818) dismutase (MnSOD), arginase, and pyruvate (B1213749) carboxylase. These enzymes are vital for antioxidant defense, amino acid and carbohydrate metabolism, and bone development. This compound is a chelated form of manganese where the manganese ion is bound to picolinic acid (pyridine-2-carboxylic acid). This chelation is of particular interest to drug development and nutritional science because picolinate is a known metal chelator that can facilitate the cellular uptake of metal ions, thereby increasing the bioavailability of manganese compared to inorganic salts. Understanding the fundamental coordination chemistry and bonding of this complex is paramount for leveraging its properties in therapeutic and research applications.

Coordination Chemistry and Bonding

The interaction between the manganese cation and the picolinate ligand is governed by the principles of coordination chemistry, defining the compound's structure, stability, and reactivity.

Ligand Properties and Coordination Modes

Picolinic acid acts as a bidentate, N,O-donor ligand. Upon deprotonation, the carboxylate group's oxygen atom and the pyridine (B92270) ring's nitrogen atom coordinate to the central manganese ion. This forms a stable five-membered chelate ring, a key feature contributing to the complex's overall stability.

Structure of Manganese(II) Picolinate Complexes

The most common oxidation state for manganese in these complexes is +2. As a d⁵ high-spin ion, Mn(II) does not have ligand field stabilization energy, allowing for flexible coordination geometries, though an octahedral arrangement is frequently observed. A common mononuclear complex is diaquabis(picolinato)manganese(II), [Mn(pic)₂(H₂O)₂]. In this structure, the manganese center is coordinated by two bidentate picolinate ligands and two water molecules, resulting in a distorted octahedral geometry.

Figure 1: Coordination sphere of [Mn(pic)₂(H₂O)₂].

Higher Oxidation State Complexes

While Mn(II) is common, the picolinate ligand can also stabilize manganese in higher oxidation states. For instance, a dinuclear Mn(IV) complex, Mn₂O₂(pic)₄, has been characterized.[1] This complex features a [Mn₂(μ-O)₂] core with a Mn-Mn separation of 2.747(2) Å.[1] Each Mn(IV) ion is in an approximately octahedral environment, coordinated by two bridging oxide ions and two bidentate picolinate ligands.[1] The ability of picolinate to stabilize various oxidation states is a key aspect of its coordination chemistry.[2]

Nature of the Metal-Ligand Bond

The bonds between the Mn(II) ion and the picolinate ligand (Mn-N and Mn-O) are best described as polar coordinate covalent bonds. The interaction involves the donation of lone pair electrons from the nitrogen and oxygen donor atoms into the vacant orbitals of the d⁵ Mn(II) center. Computational studies, such as Natural Bond Orbital (NBO) analysis, can further elucidate the nature of these bonds, investigating intramolecular charge transfer and hyperconjugative interactions within the complex.

Synthesis and Experimental Protocols

The synthesis of this compound is typically straightforward, involving the reaction of a manganese salt with picolinic acid.[2] Characterization relies on a suite of standard analytical techniques.

Protocol: Synthesis of [Mn(pic)₂(H₂O)₂]

This protocol is a generalized procedure based on common synthetic methods.[2]

-

Dissolution of Reactants: Dissolve manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) in an aqueous-ethanol medium. In a separate vessel, dissolve two molar equivalents of picolinic acid in the same solvent, neutralizing with a base such as sodium hydroxide (B78521) to form sodium picolinate in situ.

-

Reaction: Slowly add the manganese salt solution to the sodium picolinate solution with continuous stirring. A precipitate of this compound should begin to form.

-

Precipitation and Isolation: Continue stirring the mixture for several hours to ensure the reaction goes to completion. Cool the mixture in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold distilled water and then with a small amount of cold ethanol (B145695) to remove any unreacted starting materials and impurities.

-

Drying: Dry the resulting solid product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.

Protocol: Infrared (IR) Spectroscopy

Infrared spectroscopy is used to confirm the coordination of the picolinate ligand to the manganese ion.

-

Sample Preparation: Prepare a sample by mixing a small amount of the dried complex with potassium bromide (KBr) and pressing it into a pellet, or by analyzing the powder directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.

-

Analysis: Compare the spectrum of the complex to that of free picolinic acid. Look for a shift in the asymmetric and symmetric stretching frequencies of the carboxylate group (COO⁻), which indicates its coordination to the metal center. The absence of the broad O-H stretch from the carboxylic acid and the appearance of new bands in the low-frequency region (below 600 cm⁻¹) corresponding to Mn-O and Mn-N vibrations also confirm complexation.

Protocol: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex.

-

Sample Preparation: Prepare a dilute solution of the this compound complex in a suitable solvent (e.g., water or methanol).

-

Data Acquisition: Record the absorption spectrum over the UV-Visible range (typically 200–800 nm) using a spectrophotometer, with the pure solvent as a reference.

-

Analysis: Analyze the spectrum for absorption bands corresponding to π→π* and n→π* transitions within the picolinate ligand. For Mn(II) (d⁵ high-spin), d-d transitions are spin-forbidden and thus very weak, often being obscured by the more intense ligand-based or charge-transfer bands.

Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for studying paramagnetic species like the Mn(II) ion.

-

Sample Preparation: The complex can be analyzed as a frozen solution or as a powder in a quartz EPR tube.

-

Data Acquisition: Record the EPR spectrum at cryogenic temperatures (e.g., 77 K, liquid nitrogen) using an X-band or Q-band spectrometer.

-

Analysis: The high-spin d⁵ Mn(II) ion (S = 5/2) typically shows a characteristic six-line spectrum due to hyperfine coupling with the ⁵⁵Mn nucleus (I = 5/2). The shape and parameters of the spectrum (g-value and hyperfine coupling constant, A) provide detailed information about the symmetry and nature of the coordination environment around the manganese ion.

Figure 2: Experimental workflow for synthesis and characterization.

Data and Characterization

Crystallographic and Structural Data

The following table summarizes crystallographic data for a representative mononuclear Mn(II) complex, Diaquabis[5-(1,2-dithiolan-3-yl)pentanoato-κ²O,O']manganese(II) , which features a distorted octahedral MnO₆ core similar to the expected structure of this compound.[3]

| Parameter | Value | Reference |

| Formula | [Mn(C₈H₁₃S₂O₂)₂(H₂O)₂] | [3] |

| Coordination Geometry | Distorted Octahedral | [3] |

| Mn—O Bond Length (carboxylate) | 2.258(2) Å | [3] |

| Mn—O Bond Length (water) | 2.125(2) Å | [3] |

| O—Mn—O Bite Angle (chelate) | 57.76(8)° | [3] |

| trans O—Mn—O Angle | 144.53(8)°, 162.59(13)° | [3] |

Table 1: Representative Structural Data for a Mononuclear Mn(II) Complex.

For the dinuclear complex Mn₂O₂(pic)₄ , the Mn-Mn separation is 2.747(2) Å.[1]

Spectroscopic Data

Spectroscopic techniques provide electronic and vibrational fingerprints of the complex.

| Technique | Parameter | Typical Value / Observation | Reference |

| FT-IR | ν(C=O) asymmetric stretch | ~1670 cm⁻¹ | [1] |

| ν(C=O) symmetric stretch | ~1325 cm⁻¹ | [1] | |

| Low-frequency modes (Mn-O/Mn-N) | 400 - 650 cm⁻¹ | [1] | |

| UV-Vis | Ligand π→π* transitions | 210 - 260 nm | [3] |

| Ligand n→π* transitions | ~315 nm | [3] | |

| EPR | g-value (isotropic) | ~2.0 | [4] |

| ⁵⁵Mn Hyperfine Constant (A) | ~90 G (~250 MHz) |

Table 2: Summary of Spectroscopic Data for this compound and Related Complexes.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal the thermal stability and decomposition pathway of the complex. The decomposition typically occurs in distinct steps.

| Temperature Range (°C) | Process | Observation |

| ~100 - 200 °C | Dehydration | Mass loss corresponding to the removal of coordinated water molecules. Endothermic event in DSC. |

| ~250 - 450 °C | Ligand Decomposition | Major mass loss due to the pyrolytic decomposition of the picolinate ligands. Often a complex series of exothermic events in DSC. |

| > 500 °C | Oxide Formation | Formation of a stable manganese oxide (e.g., Mn₂O₃ or Mn₃O₄) as the final residue. |

Table 3: Typical Thermal Decomposition Profile for a Hydrated Metal Picolinate.

Biological Significance and Relevance in Drug Development

The primary relevance of this compound in drug development and life sciences lies in its role as a bioavailable source of manganese. Manganese is an essential cofactor for MnSOD, the primary antioxidant enzyme within the mitochondria, which are highly susceptible to oxidative stress from reactive oxygen species (ROS).

MnSOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The hydrogen peroxide is subsequently detoxified into water by other enzymes like catalase and glutathione (B108866) peroxidase. By providing manganese to this critical enzyme, this compound can play a role in cellular antioxidant defense mechanisms. This is particularly relevant for research into conditions associated with mitochondrial dysfunction and oxidative stress, such as neurodegenerative diseases and inflammatory conditions.

Figure 3: Simplified MnSOD antioxidant pathway.

Conclusion

This compound exhibits well-defined coordination chemistry, primarily forming stable octahedral Mn(II) complexes through bidentate N,O-chelation with the picolinate ligand. The resulting structure enhances the bioavailability of manganese, an essential cofactor for critical enzymes involved in metabolic and antioxidant functions. The synthesis is robust, and the complex can be thoroughly characterized by a combination of spectroscopic and thermal analysis techniques. This comprehensive understanding of its chemical and physical properties is fundamental for its application in scientific research and for the development of novel therapeutic and nutritional strategies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Manganese Picolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese picolinate (B1231196), a coordination complex of manganese(II) and picolinic acid, is a compound of significant interest in biological and chemical research. Its enhanced bioavailability compared to inorganic manganese salts makes it a valuable tool for studying the multifaceted roles of manganese in biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties of manganese picolinate, detailed experimental protocols for its synthesis and characterization, and an exploration of its involvement in key biological signaling pathways. All quantitative data is presented in structured tables for clarity, and complex experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Manganese is an essential trace element crucial for the function of numerous enzymes, including manganese superoxide (B77818) dismutase (MnSOD), arginase, and pyruvate (B1213749) carboxylase. It plays a vital role in antioxidant defense, metabolism, bone development, and neurological function.[1] Picolinic acid, a metabolite of the amino acid tryptophan, acts as a natural chelator, and its complexes with metal ions are often studied for their potential therapeutic and biological transport properties. This compound, as a chelated form of manganese, is believed to offer improved absorption and stability.[1] This document aims to provide a detailed technical resource for professionals working with or researching this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some properties, such as melting point and solubility, can be influenced by the hydration state of the complex.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | Manganese(II) picolinate | [2] |

| Synonyms | Manganous picolinate, Bis(picolinato)manganese | [2] |

| CAS Number | 14049-88-8 | [1] |

| Molecular Formula | C₁₂H₈MnN₂O₄ | [2] |

| Molecular Weight | 299.14 g/mol | [2] |

| Appearance | White to pinkish crystalline or granular powder | - |

Structural and Spectroscopic Properties

| Property | Description | Reference(s) |

| Crystal Structure | The hydrated form, [Mn(picolinate)₂·2H₂O]·H₂O, crystallizes in a monoclinic system. | [3] |

| Coordination Geometry | In the hydrated complex, the manganese(II) ion is typically coordinated to the nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the carboxylate group of the picolinate ligands, forming stable five-membered chelate rings. | [4] |

Thermal Properties

The thermal stability of this compound is dependent on its hydration state. Thermogravimetric analysis (TGA) of the hydrated complex, [Mn(pic)₂·(H₂O)₂]·H₂O, reveals a multi-step decomposition process.

| Temperature Range (°C) | Mass Loss (%) | Description | Reference(s) |

| 40 - 120 | ~5.15 | Loss of one uncoordinated water molecule. | [3] |

| 140 - 300 | ~10.38 | Loss of two coordinated water molecules. | [3] |

| > 304 | - | Decomposition of the anhydrous picolinate ligand, eventually forming manganese oxide as the final residue. | [3] |

Note: The decomposition of the anhydrous form may exhibit a different thermal profile.

Solubility

Quantitative solubility data for this compound is not widely available in the literature. However, qualitative descriptions indicate that it is generally considered to be sparingly soluble in water and most common organic solvents. The solubility of related manganese salts in various organic solvents is provided for reference. For instance, manganous chloride has a solubility of up to 20 g/100 mL in DMSO, and manganese(II) acetate (B1210297) tetrahydrate has been reported to dissolve at 2.4 g in 100 mL of ethanol (B145695) with prolonged stirring.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of Manganese(II) Picolinate

This protocol describes a common method for the synthesis of manganese(II) picolinate from manganese(II) chloride and picolinic acid.[1]

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Picolinic acid (Pyridine-2-carboxylic acid)

-

Ethanol

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (optional, for pH adjustment)

Procedure:

-

Dissolve picolinic acid in a minimal amount of a 1:1 ethanol/water mixture with gentle heating.

-

In a separate flask, dissolve a stoichiometric amount of manganese(II) chloride tetrahydrate in deionized water.

-

Slowly add the manganese(II) chloride solution to the picolinic acid solution with continuous stirring.

-

A precipitate of this compound should begin to form. The pH of the solution can be adjusted to ~7 with a dilute NaOH solution to ensure complete precipitation.

-

Continue stirring the mixture at room temperature for 1-2 hours to allow for complete reaction.

-

Collect the precipitate by vacuum filtration and wash it several times with deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the resulting solid in a vacuum oven at a low temperature (e.g., 50-60 °C) to obtain the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and confirm the coordination of the picolinate ligand to the manganese(II) ion.

Sample Preparation (KBr Pellet Method): [6][7]

-

Thoroughly grind 1-2 mg of the synthesized this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Expected Observations:

-

A broad band in the 3200-3500 cm⁻¹ region if coordinated or lattice water is present.

-

Characteristic peaks for the pyridine ring vibrations.

-

A shift in the asymmetric and symmetric stretching frequencies of the carboxylate group (COO⁻) compared to free picolinic acid, indicating coordination to the manganese ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the this compound complex.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent in which it has some solubility (e.g., DMSO, or a mixed aqueous-organic solvent system). Due to its generally low solubility, sonication may be required.

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

Instrumentation and Data Acquisition: [8][9][10]

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: Typically 200-800 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Procedure:

-

Fill a cuvette with the solvent to be used as a blank and record the baseline.

-

Record the UV-Vis spectrum of each of the standard solutions and the unknown sample solution.

-

Expected Observations:

-

Absorption bands in the UV region corresponding to π→π* and n→π* transitions within the picolinate ligand.

-

Potentially weak d-d transitions in the visible region, characteristic of high-spin d⁵ Mn(II) complexes, which are often spin-forbidden and thus have low molar absorptivity.

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic and molecular structure of the crystalline this compound.

-

Prepare a saturated solution of this compound in a suitable solvent or solvent mixture at a slightly elevated temperature.

-

Allow the solution to cool slowly and undisturbed. Slow evaporation of the solvent over several days to weeks can also promote crystal growth.

-

Select a single, well-formed crystal of suitable size (typically 0.1-0.5 mm in each dimension) for analysis.

Data Collection and Structure Refinement: [13][14]

-

Mount the selected crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation and Procedure: [3]

-

Instrument: A thermogravimetric analyzer.

-

Sample Pan: Typically platinum or alumina.

-

Atmosphere: Nitrogen or air, with a constant flow rate.

-

Heating Rate: A controlled linear heating rate, for example, 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature at which decomposition is complete (e.g., 800-1000 °C).

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into the TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample according to the defined temperature program under the chosen atmosphere.

-

Record the mass loss of the sample as a function of temperature.

Signaling Pathways and Biological Interactions

This compound is utilized in research to study the biological roles of manganese. Its chelated structure facilitates cellular uptake, allowing for the investigation of manganese-dependent signaling pathways.

DMT1-Mediated Cellular Uptake and Downstream Signaling

Manganese ions (Mn²⁺) are transported into cells primarily through the Divalent Metal Transporter 1 (DMT1). The picolinate ligand may facilitate this transport. Once inside the cell, an increase in intracellular manganese can trigger various signaling cascades, including those related to oxidative stress. One such pathway involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, potentially leading to cellular stress responses or apoptosis.

Role of Manganese in MnSOD Activation and Oxidative Stress Response

Manganese is an essential cofactor for the mitochondrial enzyme Manganese Superoxide Dismutase (MnSOD), a key component of the cellular antioxidant defense system. MnSOD catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating oxidative damage within the mitochondria. The availability of intracellular manganese is therefore critical for maintaining MnSOD activity and protecting against oxidative stress.

Conclusion

This compound serves as a crucial compound for research into the biological functions of manganese. This guide has provided a detailed summary of its physical and chemical properties, along with comprehensive experimental protocols for its synthesis and characterization. The visualization of its role in cellular uptake and antioxidant defense pathways highlights its importance in studying cellular metabolism and oxidative stress. Further research is warranted to fully quantify all of its physical properties, particularly its solubility in various solvents, and to further elucidate the intricate signaling networks in which it participates.

References

- 1. This compound | High-Purity Research Grade [benchchem.com]

- 2. Manganous picolinate | C12H8MnN2O4 | CID 9817756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. kbcc.cuny.edu [kbcc.cuny.edu]

- 9. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]

- 10. edu.rsc.org [edu.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Synthesis, Spectroscopic Studies and X-Ray Diffraction of Heptacoordinated Mn(II) and Co(II) Complexes with Ligands Derived from Carbonohydrazide [scirp.org]

- 14. isca.me [isca.me]

The Solubility of Manganese Picolinate: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility characteristics of manganese picolinate (B1231196) in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and visualizes key processes related to its application in cellular research.

Introduction to Manganese Picolinate

This compound is a coordination complex consisting of a central manganese(II) ion chelated by two picolinate ligands. Picolinic acid, a derivative of pyridine (B92270), acts as a bidentate ligand, binding to the manganese ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. This chelation enhances the bioavailability of manganese, making the compound a valuable tool for studying the roles of this essential trace element in biological systems.

In research, this compound is frequently used to deliver manganese to cells to investigate its function as a critical cofactor for enzymes, most notably manganese superoxide (B77818) dismutase (MnSOD), a key component of the mitochondrial antioxidant defense system.[1][2][3] Understanding its solubility is paramount for preparing accurate stock solutions, designing effective delivery mechanisms in cell culture, and for various analytical procedures.

Solubility Profile of this compound

A thorough review of published literature, safety data sheets, and chemical supplier information reveals a significant lack of quantitative solubility data for this compound in most common laboratory solvents.[4][5] The available information is primarily qualitative.

Quantitative and Qualitative Solubility Data

The table below summarizes the available solubility information. For many common solvents, no empirical data has been published, highlighting a critical knowledge gap.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Description / Notes |

| Water | H₂O | Polar Protic | No data available | Water-soluble manganese complexes can be synthesized by modifying the ligands with hydrophilic groups like carboxylic acids.[6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | No data available | Described as "sparingly soluble".[7] DMSO is a powerful solvent for many metal complexes and organic molecules.[8][9] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | No data available | Described as "sparingly soluble".[7] |

| Ethanol | C₂H₅OH | Polar Protic | No data available | Other manganese salts, such as manganese (II) acetate, are soluble in ethanol, suggesting potential, but unconfirmed, solubility. |

| Methanol | CH₃OH | Polar Protic | No data available | No data available. |

Note: The lack of specific data necessitates experimental determination by the end-user for any application requiring precise concentrations.

Experimental Protocol for Solubility Determination

The following section provides a detailed methodology based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound like this compound.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). The undissolved solid is then removed by centrifugation and filtration, and the concentration of the this compound in the clear, saturated supernatant is quantified.

Materials and Equipment

-

Compound: this compound powder

-

Solvents: High-purity (e.g., HPLC grade) water, DMSO, ethanol, etc.

-

Equipment:

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Vortex mixer

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of handling solvent-filled tubes

-

Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS) for manganese quantification.

-

Procedure

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed vial. The exact amount is not critical as long as undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the test solvent (e.g., 2.0 mL) to the vial.

-

Equilibration:

-

Briefly vortex the mixture to disperse the solid.

-

Place the sealed vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with time points at 48 and 72 hours to confirm that the concentration is no longer changing.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand briefly to let the larger particles settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

-

Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with an appropriate solvent (typically dilute nitric acid for ICP-OES analysis).

-

Prepare a series of calibration standards of known manganese concentrations.

-

Analyze the diluted sample and standards using ICP-OES or AAS to determine the concentration of manganese in the saturated solution.

-

Calculate the solubility of this compound in the desired units (e.g., mg/mL or mol/L) based on the measured manganese concentration and the molecular weight of this compound (299.14 g/mol ).[10][11]

-

Visualized Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Cellular Uptake and Function of Manganese

This compound serves as a delivery vehicle for manganese, which is essential for mitochondrial function. The diagram below outlines its path from outside the cell to its role as an enzymatic cofactor.

Caption: Cellular uptake of manganese via DMT1 and its role as a cofactor for MnSOD.[1][12][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Manganese Superoxide Dismutase: Structure, Function, and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure–function relationships and physiological roles of MnSOD mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gchemglobal.com [gchemglobal.com]

- 9. 562. Complexes exhibiting trans(Cl)-RuCl₂(dmso-S)₂ geometry with methyl-picolinate-type neutral N,O-ligands: Synthesis, structural characterization, and chemical behavior analysis in aqueous solutions - Magritek [magritek.com]

- 10. Manganous picolinate | C12H8MnN2O4 | CID 9817756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS 14049-88-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 12. MANGANESE IN EUKARYOTES: THE ROLE OF DMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iron mitigates DMT1-mediated manganese cytotoxicity via the ASK1-JNK signaling axis: Implications of iron supplementation for manganese toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Manganese Picolinate as an Enzyme Cofactor: A Technical Guide for Researchers

Abstract: Manganese (Mn) is an essential trace mineral indispensable for a multitude of physiological processes, primarily through its function as a cofactor for a diverse array of enzymes.[1] These enzymes participate in critical metabolic pathways, including antioxidant defense, amino acid and carbohydrate metabolism, and the synthesis of essential biomolecules.[2][3] Manganese picolinate (B1231196), a chelated form of manganese, offers enhanced bioavailability, making it a valuable tool for researchers and a potential component in therapeutic strategies.[4] This technical guide provides an in-depth examination of the role of manganese as an enzyme cofactor, focusing on key manganese-dependent enzymes, their catalytic mechanisms, and the experimental protocols used for their investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metalloenzymes and related metabolic pathways.

Introduction to Manganese and Manganese Picolinate

Manganese is a critical trace element that serves as a constituent or activator for numerous enzymes, placing it at the heart of cellular metabolism.[1][3] The human body contains approximately 10 to 20 mg of manganese, with the majority stored in bones, liver, pancreas, and kidneys.[2] It is a required cofactor for several enzyme classes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases.[5]

This compound is a coordination complex consisting of a central manganese ion (Mn²⁺) chelated by two picolinate ligands. Picolinic acid, a derivative of pyridine, acts as an efficient chelator, forming a stable complex that enhances the bioavailability of manganese compared to inorganic salts.[4] This enhanced absorption is partly attributed to its ability to utilize cellular transport mechanisms like the Divalent Metal Transporter 1 (DMT1).[4] Consequently, this compound is frequently used in dietary supplements and as a research-grade compound to precisely modulate intracellular manganese levels for in vitro and in vivo studies.[4][6][7]

Synthesis and Characterization of this compound

The synthesis of this compound for research applications typically involves the reaction of a manganese salt with picolinic acid. One documented method is the hydrothermal synthesis from manganese(II) chloride and picolinic acid.[4] Characterization of the resulting complex is crucial to confirm its structure and purity and is typically performed using various spectroscopic techniques.[4]

Caption: General workflow for the synthesis and characterization of this compound.

Key Manganese-Dependent Enzymes and Metabolic Pathways

Manganese's ability to cycle between different oxidation states (primarily Mn²⁺ and Mn³⁺) and its function as a potent Lewis acid make it an ideal cofactor for enzymes involved in redox reactions and hydrolysis.[8] The following sections detail the roles of manganese in several critical enzymes.

Table 1: Overview of Key Manganese-Dependent Enzymes

| Enzyme | Class | Cellular Location | Function |

| Manganese Superoxide (B77818) Dismutase (MnSOD/SOD2) | Oxidoreductase | Mitochondrial Matrix | Primary antioxidant defense against mitochondrial superoxide radicals (O₂•⁻).[9][10] |

| Arginase | Hydrolase | Cytosol (Arginase 1) & Mitochondria (Arginase 2) | Catalyzes the final step of the urea (B33335) cycle: hydrolysis of L-arginine to L-ornithine and urea.[11][12] |

| Pyruvate (B1213749) Carboxylase (PC) | Ligase | Mitochondria | Anaplerotic enzyme that replenishes oxaloacetate in the TCA cycle; crucial for gluconeogenesis.[3][13][14] |

| Glycosyltransferases | Transferase | Golgi Apparatus | Catalyze the transfer of sugar moieties to proteins and lipids, essential for proteoglycan synthesis.[3][15] |

| Glutamine Synthetase | Ligase | Primarily Astrocytes (Brain) | Converts glutamate (B1630785) and ammonia (B1221849) to glutamine, crucial for nitrogen metabolism and neurotransmission.[3][4] |

Manganese Superoxide Dismutase (MnSOD)

MnSOD is the primary antioxidant enzyme within the mitochondria, responsible for detoxifying superoxide radicals generated as a byproduct of the electron transport chain.[9][10] Its activity is essential for maintaining mitochondrial integrity and preventing oxidative damage.[9]

Catalytic Mechanism: The catalytic cycle of MnSOD involves the sequential reduction and oxidation of the manganese ion at the active site.[16]

-

Reduction of Mn³⁺: A superoxide molecule binds to the Mn³⁺ center. The manganese is reduced to Mn²⁺, and the superoxide is oxidized to molecular oxygen (O₂).

-

Oxidation of Mn²⁺: A second superoxide molecule binds to the Mn²⁺ center. The manganese is oxidized back to Mn³⁺, and the superoxide is reduced, subsequently taking up two protons to form hydrogen peroxide (H₂O₂).

Caption: The catalytic cycle of Manganese Superoxide Dismutase (MnSOD).

Signaling Pathway Context: MnSOD is a central node in the cellular response to oxidative stress. Its regulation and activity are critical for cell survival and are implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disease, and cancer.[9][17]

Caption: MnSOD's role in the mitochondrial antioxidant defense pathway.

Arginase

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[11][18] This reaction is the final step in the urea cycle, which is essential for the detoxification of ammonia in ureotelic organisms.[12]

Catalytic Mechanism: The active site of arginase contains a di-nuclear Mn²⁺ cluster bridged by a hydroxide (B78521) ion.[18][19] This metal-activated hydroxide acts as the nucleophile, attacking the guanidinium (B1211019) carbon of the L-arginine substrate.[20] This leads to a tetrahedral intermediate that subsequently collapses to form urea and L-ornithine.[20]

Caption: Simplified catalytic mechanism of Arginase.

Pathway Context: Arginase activity is critical for nitrogen homeostasis. It also plays a regulatory role in nitric oxide (NO) synthesis by competing with nitric oxide synthase (NOS) for their common substrate, L-arginine.[18] This interplay has significant implications for vascular function and immune response.[12]

Pyruvate Carboxylase (PC)

Pyruvate carboxylase is a mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[13][14] This is a vital anaplerotic reaction that replenishes TCA cycle intermediates used for biosynthesis. PC requires a divalent metal ion, with manganese or magnesium being effective.[13][21]

Catalytic Role of Manganese: The manganese (or magnesium) ion is part of the ATP-binding site and is essential for catalysis.[21] It coordinates with the phosphate (B84403) groups of ATP, facilitating the transfer of a carboxyl group from bicarbonate to the enzyme's biotin (B1667282) cofactor. The carboxylated biotin then transfers the carboxyl group to pyruvate to form oxaloacetate.[13]

Glycosyltransferases

Glycosyltransferases are a large family of enzymes, primarily located in the Golgi apparatus, that are responsible for the synthesis of complex carbohydrates, glycoproteins, and glycolipids. Manganese is the preferred cofactor for many of these enzymes.[3]

Catalytic Role of Manganese: Mn²⁺ acts as a Lewis acid, coordinating to the phosphate group of the nucleotide sugar donor substrate (e.g., UDP-galactose). This coordination facilitates the departure of the nucleotide diphosphate (B83284) leaving group, promoting the nucleophilic attack by the acceptor molecule and the transfer of the sugar moiety.[15][22] Deficiencies in manganese or mutations in manganese transporters can lead to impaired glycosyltransferase activity, resulting in severe congenital disorders of glycosylation (CDG).[22][23]

Quantitative Data on Manganese-Dependent Enzymes

Quantitative analysis of enzyme kinetics is fundamental to understanding their catalytic efficiency and regulation. While extensive data for all manganese-dependent enzymes is beyond the scope of this guide, the following table provides illustrative kinetic parameters for human arginase I, highlighting how metal cofactors can influence enzyme activity.

Table 2: Kinetic Parameters of Human Arginase I with Different Metal Cofactors

| Parameter | Mn²⁺-Arginase I | Co²⁺-Arginase I | Condition | Reference |

| k_cat (s⁻¹) | 460 ± 30 | 440 ± 20 | pH 7.5, 37°C | [19] |

| K_M for L-Arg (mM) | 2.1 ± 0.3 | 0.5 ± 0.1 | pH 7.5, 37°C | [19] |

| k_cat / K_M (M⁻¹s⁻¹) | 2.2 x 10⁵ | 8.8 x 10⁵ | pH 7.5, 37°C | [19] |

| Optimal pH | ~9.5 | ~7.5 | 37°C | [19] |

This data demonstrates that substituting the native Mn²⁺ with Co²⁺ in human arginase I significantly lowers the K_M for L-arginine and shifts the optimal pH closer to physiological levels, resulting in a 4-fold increase in catalytic efficiency (k_cat/K_M) at pH 7.5.[19]

Experimental Protocols for Studying Manganese Metalloenzymes

Investigating the structure and function of manganese-dependent enzymes requires a combination of biochemical, biophysical, and structural biology techniques.

General Protocol for Enzyme Activity Assay

This protocol outlines a general spectrophotometric assay to determine the kinetic parameters of an enzyme like arginase.

-

Enzyme Preparation: Recombinantly express and purify the enzyme of interest. Reconstitute the apoenzyme with a saturating concentration of MnCl₂ (or other metal ions for comparative studies).

-

Reaction Mixture: Prepare a buffered solution (e.g., HEPES or Tris) at the desired pH. The mixture should contain the enzyme, the substrate (e.g., L-arginine), and any other required components.

-

Initiation and Monitoring: Initiate the reaction by adding the substrate. Monitor the production of a product (e.g., urea for arginase) over time. Urea can be quantified colorimetrically by reacting it with α-isonitrosopropiophenone.

-

Data Analysis: Measure initial reaction velocities at varying substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine K_M and V_max. Calculate k_cat from V_max and the enzyme concentration.

X-ray Crystallography Workflow

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of enzymes, providing atomic-level insights into the active site and the coordination of the manganese cofactor.[24][25]

Caption: General experimental workflow for X-ray crystallography of a metalloenzyme.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying metalloenzymes with paramagnetic centers.[26] Since Mn²⁺ (S=5/2) and Mn³⁺ (S=2) are EPR-active, this method can provide detailed information about the oxidation state, coordination environment, and electronic structure of the manganese cofactor within the enzyme's active site.[27][28]

Methodological Steps:

-

Sample Preparation: Prepare a concentrated, purified sample of the manganese-containing enzyme in a suitable buffer. Samples are typically flash-frozen in liquid nitrogen to record spectra at cryogenic temperatures.

-

Data Acquisition: Place the sample into the EPR spectrometer. Acquire spectra at various microwave frequencies (e.g., X-band, Q-band) and temperatures.

-

Advanced Techniques: Employ advanced EPR techniques like Electron-Nuclear Double Resonance (ENDOR) or Electron Spin Echo Envelope Modulation (ESEEM) to probe interactions between the manganese ion and surrounding ligand nuclei (e.g., ¹⁴N from histidine).[27]

-

Spectral Simulation and Interpretation: Analyze the resulting spectra. The g-values, hyperfine coupling constants, and zero-field splitting parameters provide detailed electronic and geometric information about the manganese center.[29]

Conclusion and Future Directions

Manganese is an indispensable cofactor, enabling a wide range of enzymatic reactions essential for life. Its role extends from antioxidant defense in the mitochondria to the core metabolic processes of the urea cycle and gluconeogenesis. This compound serves as a highly effective vehicle for delivering this crucial ion in experimental settings, allowing for precise investigations into the mechanisms of manganese-dependent enzymes.

For drug development professionals, these enzymes represent promising therapeutic targets. Inhibitors of arginase are being explored for cardiovascular and sexual dysfunction, while the modulation of MnSOD activity is a key area of interest in cancer and neurodegenerative disease research.[9][18] A deeper understanding of the structure, mechanism, and regulation of these manganese metalloenzymes, facilitated by the advanced experimental techniques outlined in this guide, will continue to pave the way for novel therapeutic interventions targeting metabolic and oxidative stress-related diseases.

References

- 1. Manganese metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. This compound | High-Purity Research Grade [benchchem.com]

- 5. Manganese in biology - Wikipedia [en.wikipedia.org]

- 6. This compound, Cardiovascular Research [nhc.com]

- 7. This compound, Cardiovascular Research [professionalsupplementcenter.com]

- 8. The Biochemical Properties of Manganese in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Manganese Superoxide Dismutase: Structure, Function, and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SOD2 - Wikipedia [en.wikipedia.org]

- 11. Arginase: an old enzyme with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]

- 14. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SLC39A8 Deficiency: A Disorder of Manganese Transport and Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. Arginase - Wikipedia [en.wikipedia.org]

- 19. Replacing Mn2+ with Co2+ in Human Arginase I Enhances Cytotoxicity Towards L-Arginine Auxotrophic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 21. Effects of magnesium, manganese and adenosine triphosphate ions on pyruvate carboxylase from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. SLC39A8 Deficiency: A Disorder of Manganese Transport and Glycosylation [pubmed.ncbi.nlm.nih.gov]

- 23. scienceopen.com [scienceopen.com]

- 24. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Paramagnetic resonance investigation of mono- and di-manganese-containing systems in biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Metal binding studies and EPR spectroscopy of the manganese transport regulator MntR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

The Intricate Dance: A Technical Guide to the Mechanism of Action of Manganese Picolinate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese (Mn), an essential trace mineral, is a critical cofactor for a myriad of physiological processes, including metabolic regulation, antioxidant defense, and skeletal development. Its bioavailability is paramount to ensuring these functions are efficiently carried out. Manganese picolinate (B1231196), a chelated form of manganese bound to picolinic acid, is widely recognized for its enhanced bioavailability. This technical guide provides an in-depth exploration of the mechanism of action of manganese picolinate in biological systems. We will delve into its absorption, cellular transport, and its profound impact on enzymatic activity and key signaling pathways. This document synthesizes current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to serve as a comprehensive resource for the scientific community.

Introduction: The Significance of Manganese and the Role of Picolinate

Manganese is an indispensable element for all living organisms.[1] It functions as a cofactor for a diverse array of enzymes, including arginase, pyruvate (B1213749) carboxylase, and manganese superoxide (B77818) dismutase (MnSOD).[1][2] These enzymes are integral to the metabolism of amino acids, cholesterol, glucose, and carbohydrates; the scavenging of reactive oxygen species (ROS); bone formation; reproduction; and immune response.[2]

The absorption of dietary manganese in the small intestine is a tightly regulated process, with typical absorption rates ranging from 1% to 5%.[3] The bioavailability of manganese can be influenced by various factors, including dietary components and the chemical form of the manganese supplement. Picolinic acid, a natural chelator derived from the amino acid tryptophan, is known to enhance the absorption of several minerals.[4] By forming a stable complex with manganese, picolinic acid is thought to facilitate its transport across the intestinal barrier, leading to increased systemic availability.[5][6]

Absorption and Bioavailability of this compound

While it is widely accepted that chelated minerals like this compound exhibit superior bioavailability compared to their inorganic counterparts, direct comparative quantitative data for this compound versus other forms remains limited in the scientific literature.[3] However, studies on other manganese chelates provide strong evidence for the enhanced absorption of organically bound manganese.

Data Presentation: Comparative Bioavailability of Manganese Sources

The following table summarizes data from studies comparing the relative bioavailability of different manganese sources in animal models. While this compound is not directly assessed in these specific studies, the data illustrates the generally higher bioavailability of chelated manganese forms compared to inorganic salts. Manganese sulfate (B86663) is typically used as the reference standard with 100% bioavailability.

| Manganese Source | Animal Model | Relative Bioavailability (%) | Reference |

| Manganese Monoxide | Broiler Chicks | 66 | [7] |

| Manganese Proteinate | Broiler Chicks | 105-128 | [8] |

| Manganese Threonine Chelate | Broiler Chicks | 150-433 | [9] |

| Manganese Oxide | Sheep | 57.7 | [10] |

| Manganese Carbonate | Sheep | 27.8 | [10] |

Mechanism of Enhanced Absorption

The enhanced bioavailability of this compound is attributed to the chelating properties of picolinic acid. This chelation is believed to:

-

Protect Manganese from Interactions: In the gastrointestinal tract, picolinic acid shields the manganese ion from forming insoluble complexes with dietary components like phytates and phosphates, which would otherwise hinder its absorption.

-

Facilitate Transport: The manganese-picolinate complex may utilize specific transport pathways for organic molecules, in addition to the traditional metal ion transporters, thereby increasing its uptake by intestinal enterocytes.

Experimental Protocols: Assessing Manganese Bioavailability

A common in vivo method to determine the relative bioavailability of different manganese sources involves a depletion/repletion study in an animal model.

Protocol 1: In Vivo Manganese Bioavailability Study in a Rat Model

-

Animal Model: Male Sprague-Dawley rats (n=10 per group), weanling.

-

Acclimation: Acclimate rats for 7 days on a standard chow diet.

-

Depletion Phase: For 14 days, feed all rats a manganese-deficient basal diet.

-

Repletion Phase: Divide rats into groups and feed them the basal diet supplemented with different forms of manganese (e.g., this compound, manganese sulfate, manganese chloride) at varying concentrations for 21 days. A control group continues on the basal diet.

-

Sample Collection: At the end of the repletion phase, collect blood, liver, and bone (femur) samples.

-

Manganese Analysis: Determine the manganese concentration in the collected tissues using Atomic Absorption Spectrometry (AAS) as described below.

-

Data Analysis: The relative bioavailability is calculated using the slope-ratio assay, where the uptake of manganese from the test source is compared to the uptake from a standard source (e.g., manganese sulfate).

Protocol 2: Determination of Manganese Concentration in Tissues by Atomic Absorption Spectrometry (AAS)

-

Sample Preparation:

-

Accurately weigh the tissue sample (e.g., 0.5 g of liver).

-

Dry the sample in an oven at 105°C for 24 hours to determine dry weight.

-

Ash the dried sample in a muffle furnace at 550°C for 12 hours.

-

Dissolve the ash in a solution of 3N HCl and dilute with deionized water to a known volume.

-

-

AAS Analysis:

-

Calibrate the atomic absorption spectrometer using a series of manganese standards of known concentrations.

-

Aspirate the prepared sample solutions into the AAS.

-

Measure the absorbance at 279.5 nm.

-

-

Calculation:

-

Determine the manganese concentration in the samples by comparing their absorbance to the standard curve.

-

Express the results as µg of manganese per gram of dry tissue.[11]

-

Cellular Transport and Homeostasis

Once absorbed, manganese is transported in the blood primarily bound to transferrin and albumin.[2] Its entry into cells is mediated by a variety of metal transporters, some of which are shared with other divalent cations like iron and zinc.

Key Manganese Transporters

| Transporter | Gene | Location | Function |

| Divalent Metal Transporter 1 (DMT1) | SLC11A2 | Apical membrane of enterocytes, endosomal membranes | Primary transporter for non-transferrin bound iron and manganese.[12] |

| Zinc-regulated/Iron-regulated transporter-like Protein 8 (ZIP8) | SLC39A8 | Plasma membrane | Transports zinc and manganese into the cytoplasm.[12] |

| Zinc-regulated/Iron-regulated transporter-like Protein 14 (ZIP14) | SLC39A14 | Plasma membrane | Transports non-transferrin bound iron, zinc, and manganese.[12] |

| Solute Carrier Family 30 Member 10 (SLC30A10) | SLC30A10 | Plasma membrane | The primary manganese efflux transporter.[12] |

| Ferroportin | SLC40A1 | Basolateral membrane of enterocytes, macrophages | Primarily an iron exporter, but can also transport manganese out of cells.[12] |

| Transferrin Receptor (TfR) | TFRC | Plasma membrane | Mediates the uptake of transferrin-bound iron and manganese (as Mn³⁺).[12] |

Visualization of Cellular Manganese Homeostasis

The following diagram illustrates the key transporters involved in maintaining cellular manganese balance.

Caption: Cellular uptake and efflux of manganese.

Role in Enzymatic Activity: The Case of Manganese Superoxide Dismutase (MnSOD)

Manganese is a crucial cofactor for numerous enzymes. One of its most critical roles is in the antioxidant enzyme, manganese superoxide dismutase (MnSOD), located in the mitochondria. MnSOD catalyzes the dismutation of superoxide radicals (O₂⁻), a major ROS, into hydrogen peroxide (H₂O₂), which is then further detoxified to water.

Visualization of MnSOD Catalytic Cycle

References

- 1. Manganese exporter - Wikipedia [en.wikipedia.org]